molecular formula C20H16BrN3S B11694523 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B11694523
M. Wt: 410.3 g/mol
InChI Key: QCNKREQWWYAYGJ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl-substituted thioamide and a suitable nitrile. The reaction conditions often require a base such as potassium carbonate and a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring and the bromophenyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The dimethylaminophenyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-Chlorophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile
  • 2-(4-(3-Fluorophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile

Uniqueness

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the thiazole ring and the dimethylaminophenyl group also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H16BrN3S

Molecular Weight

410.3 g/mol

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C20H16BrN3S/c1-24(2)18-8-6-14(7-9-18)10-16(12-22)20-23-19(13-25-20)15-4-3-5-17(21)11-15/h3-11,13H,1-2H3/b16-10+

InChI Key

QCNKREQWWYAYGJ-MHWRWJLKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.